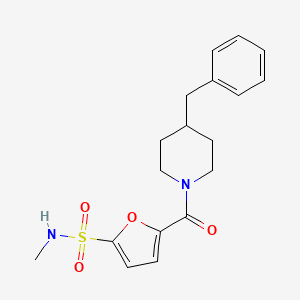
5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide is a useful research compound. Its molecular formula is C18H22N2O4S and its molecular weight is 362.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
5-(4-Benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide and similar sulfonamide compounds have been extensively studied for their inhibitory activity against carbonic anhydrase (CA), an enzyme involved in critical physiological processes such as CO2 transport, pH regulation, and ion exchange. Research indicates that sulfonamide derivatives can effectively inhibit various isoforms of carbonic anhydrase, which are targeted for therapeutic interventions in conditions like glaucoma, epilepsy, and certain types of cancer. For example, novel acridine and bis acridine sulfonamides were synthesized and found to effectively inhibit cytosolic carbonic anhydrase isoforms II and VII, showcasing the potential of sulfonamide derivatives in medical applications (Ulus et al., 2013).
Antibacterial and Environmental Degradation
Sulfonamide antibiotics, due to their persistence in the environment, have raised concerns regarding antibiotic resistance propagation. Studies on Microbacterium sp. strain BR1 demonstrated an unusual degradation pathway for sulfamethoxazole and other sulfonamides, involving ipso-hydroxylation followed by fragmentation. This highlights the environmental impact of sulfonamides and suggests mechanisms for mitigating antibiotic resistance spread (Ricken et al., 2013).
Complexation with Metal Ions
Tosylated 4-aminopyridine and other sulfonylated compounds have shown significant applications in the field of medicine as antibiotics. Research into the complexation of these compounds with metal ions like Ni(II) and Fe(II) indicates potential to enhance their biological and catalytic capabilities, suggesting a route to increase the effectiveness of sulfonamide-based pharmaceuticals (Orie et al., 2021).
Green Synthesis and Catalysts
The development of environmentally benign synthesis methods for carbon-nitrogen bonds is crucial in chemical research. A study demonstrated a novel, green approach for coupling sulfonamides and alcohols using a nanostructured catalyst, highlighting the potential for efficient and environmentally friendly production of sulfonamide derivatives (Shi et al., 2009).
Antiglaucoma Agents
Research into sulfonamide derivatives for antiglaucoma applications has led to the synthesis of compounds with high affinity for carbonic anhydrase isozymes relevant to glaucoma treatment. These studies reveal the potential of sulfonamides in developing topically acting antiglaucoma agents with better efficacy and duration of action compared to standard drugs (Casini et al., 2003).
Propriétés
IUPAC Name |
5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-19-25(22,23)17-8-7-16(24-17)18(21)20-11-9-15(10-12-20)13-14-5-3-2-4-6-14/h2-8,15,19H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRFDLOPQPRGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
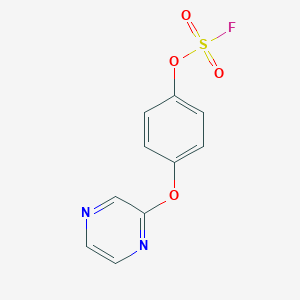
![5-fluoro-2-methyl-3-[2-(1H-tetrazol-1-yl)ethyl]-1H-indole](/img/structure/B2859773.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2859776.png)
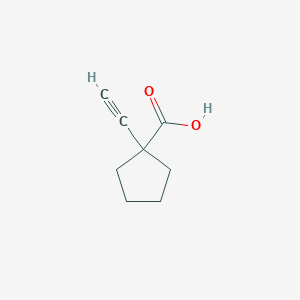
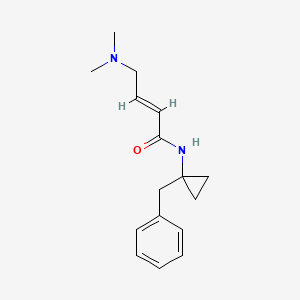
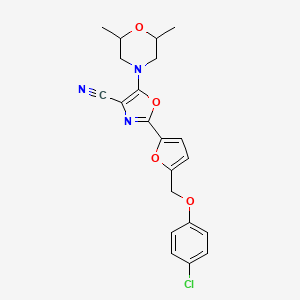
![1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B2859782.png)


![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2859786.png)
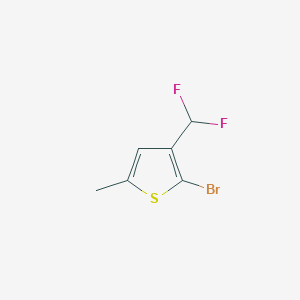
![(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2859789.png)
![3-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2859791.png)
